molecular formula C17H15F3O B2698254 4'-(4-n-Propylphenyl)-2,2,2-trifluoroacetophenone CAS No. 1256481-64-7

4'-(4-n-Propylphenyl)-2,2,2-trifluoroacetophenone

Cat. No. B2698254
CAS RN: 1256481-64-7
M. Wt: 292.301
InChI Key: RXOMVSMMNBCJJO-UHFFFAOYSA-N
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Description

The compound “4-(4-n-Propylphenyl)phenol” is a related compound with a CAS Number of 59748-39-9 . It has a molecular weight of 212.29 and is stored at temperatures between 2-8°C .


Synthesis Analysis

While specific synthesis methods for “4’-(4-n-Propylphenyl)-2,2,2-trifluoroacetophenone” are not available, a related compound, optically pure ®-4-n-propyl-dihydrofuran-2 (3H)-one, has been synthesized using steps of alkylation, reduction, cyano hydrolysis, and esterification .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using its InChI code or SMILES notation. For example, “4-(4-n-Propylphenyl)phenol” has an InChI code of 1S/C15H16O/c1-2-3-12-4-6-13 (7-5-12)14-8-10-15 (16)11-9-14/h4-11,16H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its structure and functional groups. For instance, “4-(4-n-Propylphenyl)phenol” has a molecular weight of 212.29 and is stored at temperatures between 2-8°C .

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a compound and how to handle it safely. For example, the SDS for “4-(4-N-PROPYLPHENYL)BENZALDEHYDE” suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The future directions for a compound depend on its potential applications. While specific applications for “4’-(4-n-Propylphenyl)-2,2,2-trifluoroacetophenone” are not available, related compounds are used in various fields, including pharmaceuticals .

properties

IUPAC Name

2,2,2-trifluoro-1-[4-(4-propylphenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(21)17(18,19)20/h4-11H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOMVSMMNBCJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(4-n-Propylphenyl)-2,2,2-trifluoroacetophenone

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